

Introduction to Very-Long-Chain Fatty Acid (VLCFA) Metabolism

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Compound of Interest

Compound Name: (S)-3-Hydroxytricontanoyl-CoA

Cat. No.: B15549706

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Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. In mammals, they are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[1] The metabolism of VLCFAs is compartmentalized within the cell, with synthesis occurring primarily in the endoplasmic reticulum and degradation taking place in peroxisomes.[2][3] Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, such as X-linked adrenoleukodystrophy, highlighting the importance of understanding these pathways.[1][4]

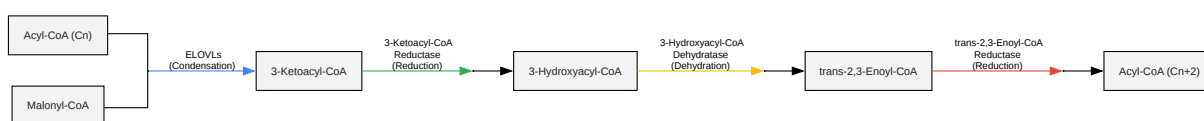
Biosynthesis of Tricontanoic Acid via Fatty Acid Elongation

The synthesis of tricontanoic acid (C30:0) from shorter fatty acid precursors occurs through the fatty acid elongation cycle in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA chain. The cycle consists of four key enzymatic reactions:

- **Condensation:** An acyl-CoA primer is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes called fatty acid elongases (ELOVLs). The synthesis of C24:0 and C26:0 fatty acids, precursors to C30:0, involves ELOVL1 and ELOVL6.[2]
- **Reduction:** The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.

- Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase. Mammals have four such dehydratases, HACD1-4.[5]
- Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original primer, by a trans-2,3-enoyl-CoA reductase.

This newly elongated acyl-CoA can then serve as a primer for further rounds of elongation until the desired chain length, such as C30, is achieved.



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Caption: The mammalian fatty acid elongation cycle in the endoplasmic reticulum.

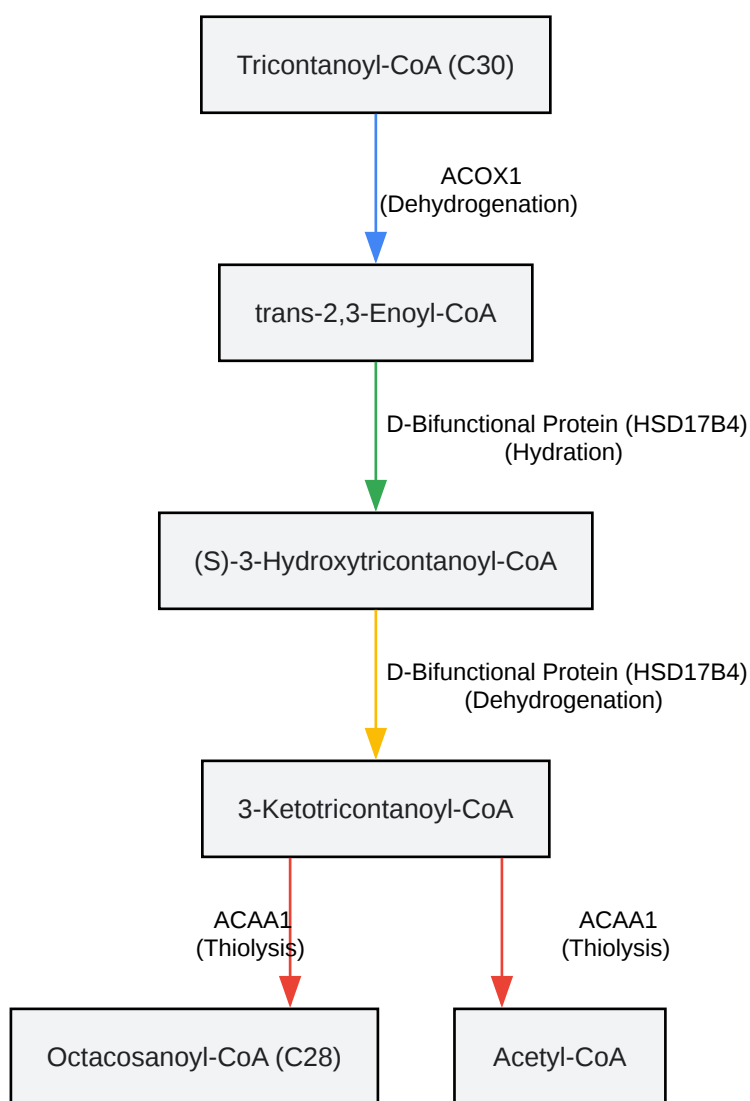
Degradation of Tricontanoic Acid via Peroxisomal Beta-Oxidation

The breakdown of VLCFAs, including tricontanoic acid, occurs exclusively in peroxisomes as mitochondria are unable to process these long-chain molecules.[6][7] The peroxisomal beta-oxidation pathway is a spiral of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. **(S)-3-Hydroxytricontanoyl-CoA** is an intermediate in this pathway.

- Dehydrogenation: Tricontanoyl-CoA is oxidized by acyl-CoA oxidase 1 (ACOX1) to produce trans-2,3-enoyl-CoA.[4]
- Hydration: The trans-2,3-enoyl-CoA is hydrated by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP), also known as HSD17B4, to form (S)-3-hydroxyacyl-CoA.[8][9]
- Dehydrogenation: The (S)-3-hydroxyacyl-CoA is then oxidized to 3-ketoacyl-CoA by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP (HSD17B4).[8][9]

- **Thiolytic Cleavage:** The 3-ketoacyl-CoA is cleaved by a thiolase, such as acetyl-CoA acyltransferase 1 (ACAA1), to release acetyl-CoA and an acyl-CoA that is two carbons shorter (octacosanoyl-CoA).^{[10][11]}

The shortened acyl-CoA can then undergo further rounds of beta-oxidation in the peroxisome until it is of a medium chain length, at which point it can be transported to the mitochondria for complete oxidation.^[7]



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Caption: Peroxisomal beta-oxidation of tricontanoic acid.

Quantitative Data on Enzymes in VLCFA Metabolism

Specific quantitative data for the metabolism of **(S)-3-Hydroxytricontanoyl-CoA** is not readily available in the literature. The following table summarizes key information about the enzymes involved in the broader pathways of VLCFA synthesis and degradation.

Enzyme	Gene	Subcellular Localization	Function in VLCFA Metabolism
Fatty Acid Elongases	ELOVL1, ELOVL6	Endoplasmic Reticulum	Condensation of acyl-CoA with malonyl-CoA in fatty acid elongation. [2]
3-Ketoacyl-CoA Reductase	HSD17B12	Endoplasmic Reticulum	Reduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. [2]
3-Hydroxyacyl-CoA Dehydratase	HACD1-4	Endoplasmic Reticulum	Dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA. [5]
trans-2,3-Enoyl-CoA Reductase	TECR	Endoplasmic Reticulum	Reduction of trans-2,3-enoyl-CoA to saturated acyl-CoA. [2]
Acyl-CoA Oxidase 1	ACOX1	Peroxisome	Dehydrogenation of VLCFA-CoA to trans-2,3-enoyl-CoA. [4]
D-Bifunctional Protein	HSD17B4	Peroxisome	Hydration of trans-2,3-enoyl-CoA and dehydrogenation of (S)-3-hydroxyacyl-CoA. [9]
Acetyl-CoA Acyltransferase 1	ACAA1	Peroxisome, Mitochondria	Thiolytic cleavage of 3-ketoacyl-CoA. [10]

Experimental Protocols for Studying VLCFA

Metabolism

Detailed protocols for the specific analysis of **(S)-3-Hydroxytricontanoyl-CoA** are not established. However, general methodologies for studying VLCFA metabolism can be adapted.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol provides a general method for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in beta-oxidation.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

- Tissue homogenate or purified enzyme preparation
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
- NAD⁺ solution
- Substrate: (S)-3-hydroxyacyl-CoA (of a suitable chain length, as C30-CoA is not commercially available, a shorter chain length like C16-CoA can be used as a proxy)
- Spectrophotometer

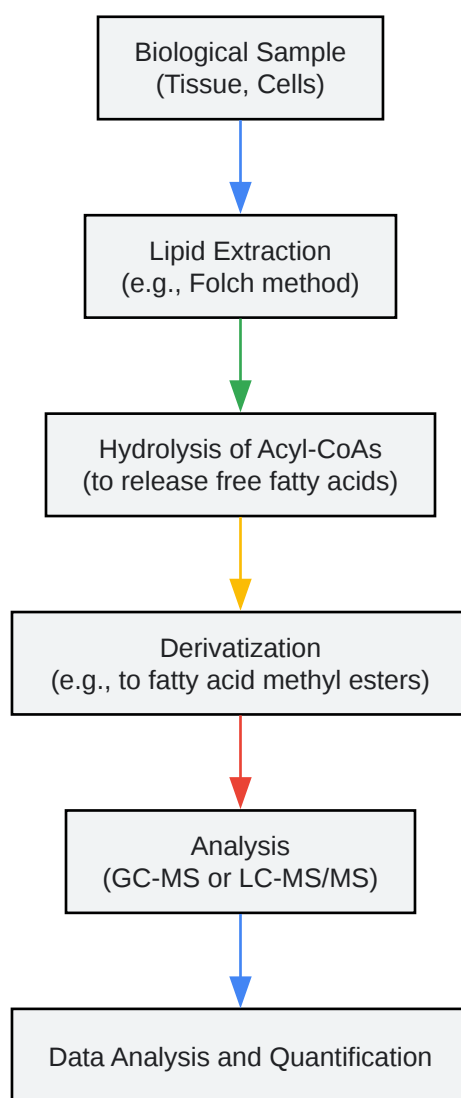
Procedure:

- Prepare the reaction mixture in a cuvette containing the assay buffer and NAD⁺.
- Add the enzyme sample to the reaction mixture and incubate to establish a baseline reading.
- Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA substrate.
- Immediately begin monitoring the increase in absorbance at 340 nm over time.

- Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is $6.22 \text{ mM}^{-1}\text{cm}^{-1}$).
- Enzyme activity is typically expressed as units per milligram of protein (1 unit = 1 μmol of NADH formed per minute).

Workflow for VLCFA Analysis in Biological Samples

The analysis of VLCFAs and their CoA esters in tissues or cells typically involves extraction, derivatization, and analysis by mass spectrometry.



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Caption: General workflow for the analysis of VLCFAs from biological samples.

Conclusion

While a direct biosynthetic pathway for **(S)-3-Hydroxytricontanoyl-CoA** is not recognized, this molecule is a key intermediate in the peroxisomal beta-oxidation of tricontanoic acid. The synthesis of its parent molecule, tricontanoic acid, occurs via the fatty acid elongation pathway in the endoplasmic reticulum. The intricate and compartmentalized metabolism of VLCFAs is crucial for mammalian health, and its disruption leads to severe diseases. Further research is warranted to elucidate the specific roles and regulation of C30 fatty acid intermediates and the enzymes that process them, which could provide novel insights for therapeutic interventions in related metabolic disorders.

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